Ethyl 6-chloropyrimidine-4-carboxylate

概要

説明

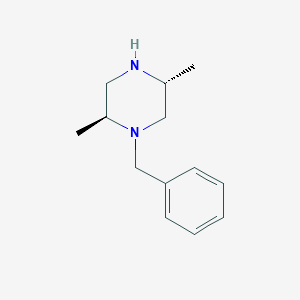

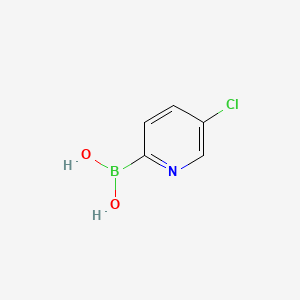

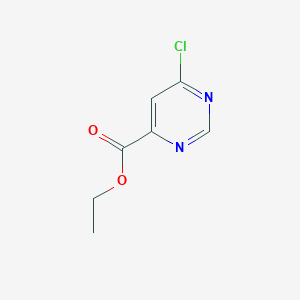

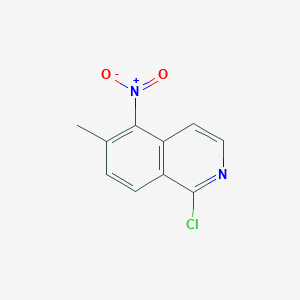

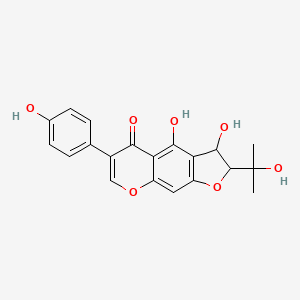

Ethyl 6-chloropyrimidine-4-carboxylate, also known as CEP, is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.59 g/mol.

Synthesis Analysis

The synthesis of this compound involves various methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the use of piperazine and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 6th position and an ethyl ester at the 4th position. The InChI code is 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be involved in the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .Physical And Chemical Properties Analysis

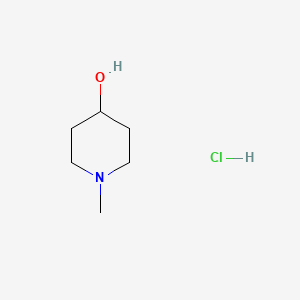

This compound has a molecular weight of 186.59 g/mol and an exact mass of 186.02000 . Its topological polar surface area is 52.08000 . The compound has a LogP value of 1.30670, indicating its lipophilicity . The storage condition is under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 6-chloropyrimidine-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it reacts with bromomalononitrile to produce ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds, in turn, can further react to create diverse heterocyclic structures such as 9H-3,4-dihydrothiazolo[3,2-a:4,5-b]dipyrimidine-8-carboxylates and 1H,8H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine-7-carboxylates (Sherif et al., 1993).

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Specifically, derivatives like ethyl-2-amino-4-chloro-6-(2, 4, 6 trichlorophenyl amino) pyrimidine-5-carboxylate have shown potential in these areas (A.S.Dongarwar et al., 2011).

Antiallergy Agents

This compound derivatives have been synthesized and tested for antiallergenic activity. Compounds like ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate have exhibited oral activity in rat models, showing potential as antiallergy agents (Temple et al., 1979).

Reaction Pathway Studies

Studies have also focused on the reaction pathways involving this compound. For instance, its reaction with thiophenolates can result in ring expansion or nucleophilic substitution, creating compounds like ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Fesenko et al., 2010).

Nonlinear Optical Properties

This compound derivatives have been evaluated for their nonlinear optical (NLO) properties. Studies have indicated that these compounds, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, demonstrate considerable NLO character, making them candidates for optoelectronic applications (Hussain et al., 2020).

Corrosion Inhibition

Research has also explored the use of pyrimidine derivatives, including this compound, in corrosion inhibition. These compounds have shown effectiveness in preventing the corrosion of iron in acidic environments (Abdelazim et al., 2021).

Safety and Hazards

将来の方向性

The future directions of Ethyl 6-chloropyrimidine-4-carboxylate research could involve the development of more robust methods for the selective introduction of multiple functional groups . Additionally, its derivatives and related compounds could be further explored for their potential biological activities .

作用機序

Target of Action

Related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

It’s known that the compound is a solid at room temperature .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

It’s known that the compound should be stored in a refrigerator .

生化学分析

Biochemical Properties

Ethyl 6-chloropyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with enzymes such as pyrimidine nucleoside phosphorylase, which catalyzes the reversible phosphorolysis of pyrimidine nucleosides to produce pyrimidine bases and ribose-1-phosphate . This interaction is crucial for the compound’s involvement in nucleotide metabolism and DNA synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in pyrimidine metabolism, leading to alterations in nucleotide pools and DNA synthesis . Additionally, the compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of pyrimidine nucleoside phosphorylase, preventing the breakdown of pyrimidine nucleosides and thereby increasing their availability for DNA synthesis . This inhibition leads to an accumulation of pyrimidine nucleosides, which can affect cellular processes such as DNA replication and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance DNA synthesis and cell proliferation . At high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis. These adverse effects are likely due to the accumulation of pyrimidine nucleosides and the disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in metabolic pathways related to pyrimidine metabolism. It interacts with enzymes such as pyrimidine nucleoside phosphorylase and thymidine kinase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can influence metabolic flux and alter the levels of key metabolites, affecting cellular processes such as DNA synthesis and repair.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake and accumulation in target cells, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in biochemical reactions.

特性

IUPAC Name |

ethyl 6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNWMSGZYSQPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628140 | |

| Record name | Ethyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51940-63-7 | |

| Record name | Ethyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)